molecular formula C20H25NO4 B5177946 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide

4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B5177946
M. Wt: 343.4 g/mol
InChI Key: KEHBTNZSXRLCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17835828 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

  • Polyamides with flexible main-chain ether linkages and ortho-phenylene units have been synthesized using derivatives similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide. These polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible, and tough films. This makes them potentially useful for various applications in material science (Hsiao, Yang, & Chen, 2000).

Potential Anticancer Applications

  • Certain benzamide derivatives, including those structurally similar to this compound, have been studied for their potential as antimitotic agents. These compounds have shown selectivity towards certain cancer cell lines, indicating their potential in cancer therapy (Sadovnikov et al., 2022).

Bioorganic and Medicinal Chemistry

  • Research in bioorganic and medicinal chemistry has led to the discovery of derivatives of this compound as novel farnesoid X receptor (FXR) antagonists. These findings are significant for the development of new drugs targeting FXR (Song et al., 2015).

Organogel Research

  • Organogels based on perylenetetracarboxylic diimides, which include compounds related to this compound, have been studied for their gelating abilities in different solvents. These organogels show promise in the design of novel materials based on perylenetetracarboxylic diimides (Wu et al., 2011).

Synthesis of Complexes for Drug Discovery

  • The synthesis of complexes with metals, using thiourea derivatives similar to this compound, has been explored for potential use in drug discovery. These complexes show improved lipophilicity and permeability, which are crucial in drug action (Ruswanto et al., 2021).

Molecular Docking and Anticancer Activity

  • N-(4-tert-butylphenylcarbamoyl)benzamide, a compound related to this compound, has been synthesized and its structure identified. Molecular docking was used to predict its cytotoxic activity against HeLa cells. This study indicates that such compounds could have potential as anticancer agents (Purwanto et al., 2021).

Novel Methodologies in Pharmaceutical Synthesis

  • Research into 1,2,3-benzotriazin-4(3H)-one derivatives, which are related to this compound, has uncovered new methodologies for their preparation. These compounds have potential applications as pesticides and pharmaceuticals, making this a significant advancement in the field (Chirila et al., 2018).

Anticancer Effect on Colon Carcinoma Cells

  • Derivatives of 3,4,5-trihydroxy-N-alkyl-benzamide, structurally similar to this compound, have been synthesized and tested for their anticancer effects on colon carcinoma HCT-116 cells. These studies are crucial for understanding the potential therapeutic applications of such compounds (Chan et al., 2018).

Development of New Anticancer Agents

  • N-[4-(alkyl)cyclohexyl]-substituted benzamides, similar to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer potencies. Such research contributes to the development of new therapeutic agents (Pau et al., 1999).

Chemosensor for Selective Detection

  • A fluorescence chemosensor based on a compound similar to this compound was developed for the selective detection of Ba2+ ions. Such chemosensors have potential applications in environmental monitoring and biological systems (Ravichandiran et al., 2019).

Properties

IUPAC Name

4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)14-9-7-13(8-10-14)19(22)21-15-11-16(23-4)18(25-6)17(12-15)24-5/h7-12H,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHBTNZSXRLCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.